molecular formula C25H54ClP B14674929 Methyl(trioctyl)phosphanium chloride CAS No. 35675-28-6

Methyl(trioctyl)phosphanium chloride

Cat. No.: B14674929
CAS No.: 35675-28-6
M. Wt: 421.1 g/mol
InChI Key: HMWWZNGANFYVPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(trioctyl)phosphanium chloride can be synthesized through the reaction of trioctylphosphine with methyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction is as follows:

(C8H17)3P+CH3Cl(C8H17)3PCH3+Cl\text{(C}_8\text{H}_{17})_3\text{P} + \text{CH}_3\text{Cl} \rightarrow \text{(C}_8\text{H}_{17})_3\text{PCH}_3^+\text{Cl}^- (C8​H17​)3​P+CH3​Cl→(C8​H17​)3​PCH3+​Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(trioctyl)phosphanium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The phosphonium ion can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the phosphonium ion.

Major Products

    Substitution: The major products depend on the substituting nucleophile. For example, using potassium iodide would yield methyl(trioctyl)phosphanium iodide.

    Oxidation: Oxidation can lead to the formation of phosphine oxides.

Scientific Research Applications

Methyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.

    Industry: Utilized in the extraction of metals and as an electrolyte in electrochemical cells.

Mechanism of Action

The mechanism by which methyl(trioctyl)phosphanium chloride exerts its effects is primarily through its ionic nature. The phosphonium ion can interact with various molecular targets, facilitating reactions or stabilizing intermediates. In biological systems, it can disrupt cell membranes or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Trioctylphosphine oxide
  • Trioctylphosphine
  • Tetrabutylphosphonium chloride

Uniqueness

Methyl(trioctyl)phosphanium chloride is unique due to its combination of a methyl group and trioctylphosphine, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

CAS No.

35675-28-6

Molecular Formula

C25H54ClP

Molecular Weight

421.1 g/mol

IUPAC Name

methyl(trioctyl)phosphanium;chloride

InChI

InChI=1S/C25H54P.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

HMWWZNGANFYVPX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.